molecular formula C12H9ClN4OS2 B7545371 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol

4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol

Cat. No. B7545371
M. Wt: 324.8 g/mol
InChI Key: IJOBUAXXKVAQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol, also known as CCTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCTP is a tetrazole-based compound that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol can improve insulin sensitivity and reduce blood glucose levels in diabetic rats.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol in lab experiments is that it is relatively easy to synthesize. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to study its potential applications in other fields, such as material science and biochemistry. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to obtain 5-chlorothiophene-2-carbonyl chloride. This compound is then reacted with sodium azide to obtain 5-chlorothiophene-2-carbonyl azide. Finally, the reaction of 5-chlorothiophene-2-carbonyl azide with 4-hydroxyphenylacetylene in the presence of copper(I) iodide and triphenylphosphine results in the formation of 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol.

Scientific Research Applications

4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol has been shown to have potential as an anticancer agent. Studies have shown that 4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

4-[5-[(5-chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c13-11-6-5-10(20-11)7-19-12-14-15-16-17(12)8-1-3-9(18)4-2-8/h1-6,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOBUAXXKVAQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol

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